2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
Description
This compound features a piperazine core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl group at the 4-position and a furan-2-yl ethanone moiety at the 1-position. The oxalate salt enhances its solubility and stability, making it suitable for pharmacological studies. Its synthesis likely follows a multi-step protocol involving sulfonylation of piperazine, followed by nucleophilic substitution with bromoethanone intermediates, as described for analogous compounds in .
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S.C2H2O4/c21-15(16-2-1-9-24-16)13-19-5-7-20(8-6-19)27(22,23)14-3-4-17-18(12-14)26-11-10-25-17;3-1(4)2(5)6/h1-4,9,12H,5-8,10-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILQTQMIHQLCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate represents a novel class of sulfonamide derivatives with potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition and cytotoxicity, supported by relevant case studies and research findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride , followed by further derivatization with various acetamides to yield the target sulfonamide derivatives. The characterization of these compounds typically utilizes techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Enzyme Inhibition
Recent studies have evaluated the enzyme inhibitory potential of sulfonamide derivatives, including those containing the benzodioxane moiety. For instance, compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin have shown promising results against key enzymes implicated in metabolic disorders.
- Alpha-glucosidase Inhibition : The synthesized compounds were screened for their ability to inhibit alpha-glucosidase, an enzyme crucial in carbohydrate metabolism. Results indicated that several derivatives exhibited significant inhibitory activity, suggesting their potential use in managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : Another critical area of investigation is the inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. Some derivatives demonstrated effective AChE inhibition, indicating their potential neuroprotective properties .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that certain derivatives possess significant anticancer activity. For example, compounds were tested against MCF-7 breast cancer cells and showed IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 2-(4-(Dihydrobenzo[d][1,4]dioxin) | MCF-7 | 4.7 |
| 5-Fluorouracil | MCF-7 | 4.5 |
Case Study 1: Inhibitory Activity against Alpha-glucosidase
In a study assessing the inhibitory effects on alpha-glucosidase, a series of synthesized sulfonamide derivatives were tested at varying concentrations. The most potent compound exhibited an IC50 value of 12 µM, demonstrating its potential as a therapeutic agent for T2DM management .
Case Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective effects of these compounds against AChE. The lead compound showed an IC50 value of 15 µM in inhibiting AChE activity in vitro, suggesting its potential utility in Alzheimer's disease treatment .
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetic properties of these compounds is crucial for their development as therapeutic agents. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable profiles for several derivatives, with good oral bioavailability and low toxicity levels .
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against acetylcholinesterase and α-glucosidase. These activities suggest that it may be useful in treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Key Findings:
- Enzyme Inhibition : Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin have shown significant inhibitory effects on enzymes associated with metabolic disorders .
- Antioxidant Properties : The presence of the furan ring contributes to antioxidant activity, which may protect against oxidative stress-related diseases .
Therapeutic Applications
Given its biological profile, 2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has several potential applications:
Antidiabetic Agents
The ability to inhibit α-glucosidase suggests that this compound could be developed into a treatment for T2DM. By slowing carbohydrate absorption in the intestines, it may help regulate blood sugar levels.
Cognitive Enhancers
With its acetylcholinesterase inhibitory activity, there is potential for this compound to be explored as a cognitive enhancer or therapeutic agent for neurodegenerative diseases like Alzheimer's.
Antioxidants
The antioxidant properties make it a candidate for further research into protective agents against cellular damage caused by free radicals.
Case Studies
Several studies have documented the efficacy of related compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The target compound shares structural motifs with several piperazine- and sulfonyl-containing analogs. Below is a comparative analysis:
Key Observations:
Piperazine vs.
Heterocyclic Moieties : The furan-2-yl group in the target compound contrasts with tetrazole () or oxadiazole () substituents. Furan’s lower polarity may reduce solubility but improve membrane permeability .
Physicochemical Properties
- Thermal Stability : The oxalate salt in the target compound likely improves thermal stability over neutral analogs like those in .
- Spectral Data : IR and NMR profiles would show distinct signals for the benzodioxin (δ 6.8–7.2 ppm for aromatic protons) and furan (δ 7.4–7.6 ppm) groups, differentiating it from tetrazole-containing analogs (δ 8.0–8.5 ppm) .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are key intermediates characterized?
The synthesis involves a multi-step process:
- Step 1: Sulfonylation of piperazine derivatives using 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride under alkaline conditions (pH 8–9) in dichloromethane (DCM) at 0–5°C .
- Step 2: Coupling the sulfonylated piperazine with furan-2-yl ethanone via nucleophilic substitution or amide bond formation.
- Step 3: Salt formation with oxalic acid in ethanol, followed by recrystallization for purification . Characterization: Intermediates are verified using -NMR (to confirm sulfonyl group integration) and -NMR (to track carbonyl formation). Final purity is assessed via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm, piperazine signals at δ 2.5–3.5 ppm). -NMR confirms carbonyl (C=O) and sulfonyl (SO) groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) and oxalate counterion .
- Elemental Analysis (CHNS): Quantifies carbon, hydrogen, nitrogen, and sulfur content to verify stoichiometry, particularly for the oxalate salt (e.g., expected %C deviation <0.3%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in the sulfonylation step?
- Solvent Screening: Test polar aprotic solvents (e.g., THF, DMF) to improve sulfonyl chloride reactivity. DCM is preferred for its low nucleophilicity, reducing side reactions .
- Base Selection: Triethylamine (TEA) vs. sodium bicarbonate: TEA enhances reaction rate but may require stricter temperature control (<10°C) to prevent hydrolysis .
- Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) . Typical Yield Range: 60–75% after optimization .
Q. How should researchers address contradictory spectral data during structural elucidation?
- Ambiguous NMR Peaks: Employ 2D-NMR techniques (e.g., COSY for proton-proton correlations, HSQC for - connectivity) to resolve overlapping signals, particularly in the piperazine and dioxane regions .
- Unexpected MS Fragments: Compare with synthetic intermediates to identify potential byproducts (e.g., incomplete sulfonylation or oxalate salt degradation).
- Elemental Analysis Discrepancies: Repeat analysis under inert atmosphere (argon) to prevent oxidation of sulfur or nitrogen moieties .
Q. What methodologies are recommended for evaluating this compound’s bioactivity in kinase inhibition assays?
- In Vitro Assays: Use recombinant kinases (e.g., CDK9) with ATP-conjugate substrates. Measure IC values via fluorescence polarization (FP) or radiometric assays .
- Cell-Based Studies: Test cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays. Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 µM) .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified furan or dioxane groups. Correlate substituent electronegativity with inhibitory potency using molecular docking (e.g., AutoDock Vina) .
Methodological Notes
- Purification Challenges: Oxalate salts may require repeated recrystallization in ethanol/water (9:1) to remove residual sulfonic acids .
- Stability Testing: Store the compound at –20°C under desiccation to prevent hygroscopic degradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
